molecular formula C18H21N5OS B2994040 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1235343-89-1

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2994040
CAS No.: 1235343-89-1
M. Wt: 355.46
InChI Key: KYQJDQKURYEPQW-UHFFFAOYSA-N
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Description

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole ring system, a thiazole ring, and a piperidine ring, making it a multifaceted molecule with diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and thiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Condensation reactions: Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Thiazole formation: Thiazole rings can be constructed via the reaction of α-haloketones with thiourea or thioamides.

  • Piperidine ring formation: Piperidine rings can be introduced through cyclization reactions involving amino acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole and benzimidazole rings can be oxidized to form corresponding sulfoxides and oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and conditions like acidic or basic environments.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and conditions such as anhydrous ether or methanol.

  • Substitution: Nucleophiles like amines, alcohols, or halides, and conditions like polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed:

  • Oxidation products: Sulfoxides, oxo derivatives.

  • Reduction products: Amines, alcohols.

  • Substitution products: Amides, ethers, halides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its combination of benzimidazole, thiazole, and piperidine rings. Similar compounds include:

  • Benzimidazole derivatives: Used in various pharmaceuticals and agrochemicals.

  • Thiazole derivatives: Known for their antimicrobial and anticancer properties.

  • Piperidine derivatives: Common in the synthesis of pharmaceuticals and organic compounds.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-11-25-18(19-12)22-17(24)13-6-8-23(9-7-13)10-16-20-14-4-2-3-5-15(14)21-16/h2-5,11,13H,6-10H2,1H3,(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQJDQKURYEPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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